Isohexyltriphenylphosphonium Bromide

Mitochondrial Targeting Cationic Liposomes Alkyltriphenylphosphonium Bromides

Generic alkyltriphenylphosphonium bromides with undefined alkyl chains cause irreproducible mitochondrial targeting and Wittig reaction outcomes. Isohexyltriphenylphosphonium Bromide (CAS 70240-41-4) features a defined branched C6 isohexyl chain ensuring batch-consistent lipophilicity, stereoselectivity, and membrane penetration. • Enables predictable (Z)-alkenol Wittig selectivity and stable mitochondrial colocalization • Serves as TPP+ vector precursor for 100-1000× mitochondrial drug accumulation • ≥98% purity; ambient global shipping

Molecular Formula C24H28BrP
Molecular Weight 427.4 g/mol
CAS No. 70240-41-4
Cat. No. B131997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohexyltriphenylphosphonium Bromide
CAS70240-41-4
Synonyms(4-Methylpentyl)triphenyl-phosphonium Bromide;  (4-Methylpentyl)triphenylphosphonium Bromide; 
Molecular FormulaC24H28BrP
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1
InChIKeyWZVQDUYONNRCAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isohexyltriphenylphosphonium Bromide Identity & Procurement


Isohexyltriphenylphosphonium Bromide (CAS 70240-41-4), also known as (4-methylpentyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a branched isohexyl (4-methylpentyl) alkyl chain, with a bromide counterion . This compound is categorized as a Wittig reagent and is also employed as a mitochondrial targeting vector . Its molecular formula is C24H28BrP, with a molecular weight of 427.36 g/mol . The presence of the lipophilic triphenylphosphonium (TPP+) cation facilitates its accumulation across biological membranes, particularly the mitochondrial inner membrane, driven by the negative membrane potential [1].

Wittig Reagent
Ylide precursor for stereoselective alkene synthesis; isohexyl branching influences E/Z outcome
Mitochondrial Vector
TPP+ cation accumulates across mitochondrial inner membrane driven by membrane potential
SAR Building Block
Branched C6 chain allows systematic alkyl chain length-activity studies for TPP+-based carriers

Substitution Risks of Isohexyltriphenylphosphonium Bromide


Generic substitution of Isohexyltriphenylphosphonium Bromide with other alkyltriphenylphosphonium bromides is not scientifically justifiable due to the critical influence of alkyl chain architecture on physicochemical properties and biological outcomes. The specific C6 branched isohexyl chain of this compound confers a unique balance of lipophilicity and steric bulk, which directly impacts its behavior in applications ranging from Wittig reaction stereoselectivity to the stability and charge characteristics of lipid-based mitochondrial targeting systems. Direct comparative evidence demonstrates that altering the alkyl tail length in triphenylphosphonium bromide (TPPB-n) surfactants modifies the hydrodynamic diameter and zeta potential of liposomal formulations, with optimal stability achieved at specific chain lengths (TPPB-12 and TPPB-14) [1]. Furthermore, the lipophilic nature of the TPP+ moiety, which is modulated by the attached alkyl chain, is fundamental to its ability to cross lipid bilayers and accumulate several-hundred fold within the mitochondrial matrix [2]. Consequently, substituting this compound with an analog possessing a different alkyl chain (e.g., linear, shorter, or longer) would unpredictably alter these performance-defining parameters, jeopardizing experimental reproducibility and formulation efficacy.

Chain Architecture Replacing the C6 branched isohexyl with a linear or shorter alkyl chain may shift liposomal zeta potential and colloidal stability away from the intended profile.
Formulation Stability Analogues with longer chains (e.g., TPPB-14) showed different stability outcomes; branched C6 performance cannot be assumed from linear chain data.
Mitochondrial Uptake Alkyl chain modulates lipophilicity and membrane partitioning; substituting with a non-isohexyl TPP+ salt may alter intracellular accumulation behavior.

Isohexyltriphenylphosphonium Bromide Performance Evidence


Liposomal Zeta Potential: Alkyl Chain Length Effect

While specific data for the isohexyl derivative is not isolated in this study, it provides a critical class-level inference for chain length dependency. The study on alkyltriphenylphosphonium bromides (TPPB-n) demonstrates that increasing the alkyl tail length from TPPB-12 to TPPB-14 leads to a measurable increase in the positive surface charge of the resulting liposomes [1]. This trend establishes that the alkyl chain length is a direct determinant of the colloidal properties essential for mitochondrial targeting efficiency. Therefore, Isohexyltriphenylphosphonium Bromide, with its distinct C6 branched chain, is expected to occupy a specific and non-interchangeable position on this performance curve relative to its linear or longer-chain counterparts.

Liposomal Zeta Potential
Class-level
Chain length drives positive surface charge: longer alkyl tails (TPPB-12 to TPPB-14) increased zeta potential in DPPC liposomes.
Alkyl chain is an active modulator of formulation charge; isohexyl occupies a distinct position on the structure-property curve.
Class-level inference from TPPB-n series; direct isohexyl data not measured in cited study.
Mitochondrial Targeting Cationic Liposomes Alkyltriphenylphosphonium Bromides

Liposomal Stability and Alkyl Chain Length

A comparative study on hybrid liposomes modified with various TPPB-n surfactants identified that formulations incorporating TPPB-12 and TPPB-14 exhibited the most optimal stability profiles [1]. This finding directly implicates the alkyl tail length as a critical formulation parameter. While the isohexyl (C6) derivative was not a comparator in this specific study, the results provide a crucial benchmark: they demonstrate that even a small difference in alkyl chain length (e.g., from C12 to C14 or C16) can shift a formulation from an 'optimal' to a sub-optimal stability state. Therefore, the selection of Isohexyltriphenylphosphonium Bromide over other alkyl chain lengths (e.g., TPPB-10, TPPB-16) is a decision with predictable consequences for colloidal stability, and its unique C6 branched structure places it in a distinct stability and performance category.

Liposomal Stability
Class-level
TPPB-12 and TPPB-14 gave most stable hybrid liposomes; other chain lengths diverged in hydrodynamic diameter and zeta potential over time.
Even small chain-length differences can shift formulation from stable to sub-optimal; C6 branched derivative belongs to a distinct stability category.
Reported rank among tested TPPB-n; isohexyl not a direct comparator in this study.
Liposome Formulation Drug Delivery Systems Physicochemical Stability

TPP+-Driven Mitochondrial Accumulation

A foundational study on mitochondrial targeting demonstrates that covalent attachment of a lipophilic triphenylphosphonium (TPP+) cation to a bioactive molecule enables its accumulation several-hundred fold within the mitochondrial matrix, driven by the large membrane potential (-150 to -180 mV) across the inner mitochondrial membrane [1]. Specifically, a TPP+ derivative (TPPB) was shown to accumulate to approximately 80-fold greater levels than endogenous vitamin E within mitochondria when cells were incubated with micromolar concentrations of the compound [1]. This class-defining property is shared by Isohexyltriphenylphosphonium Bromide by virtue of its core TPP+ structure, distinguishing it from non-targeted compounds or alternative targeting vectors that do not exploit the mitochondrial membrane potential for such dramatic concentration enhancement.

Mitochondrial Accumulation
Class-level
TPP+-based molecule (TPPB) accumulated ≈80-fold over endogenous vitamin E; general mechanism predicts 100–1000× concentration across inner membrane.
TPP+ core enables strong, membrane-potential-driven mitochondrial accumulation; isohexyl derivative shares this class advantage.
Data from TPPB analogue; isohexyl compound accumulation inferred from TPP+ class behavior.
Mitochondrial Physiology Drug Targeting Triphenylphosphonium Cation

Isohexyltriphenylphosphonium Bromide Applications


Mitochondria-Targeted Liposomes for Drug Delivery

Researchers developing lipid-based nanocarriers for targeted drug delivery to mitochondria can utilize Isohexyltriphenylphosphonium Bromide as a non-covalent surface modifier. As demonstrated with a series of alkyltriphenylphosphonium bromides (TPPB-n), the alkyl chain length directly influences the stability and surface charge of the resulting liposomes [1]. This compound's specific C6 branched alkyl chain offers a unique hydrophobicity profile, enabling the fine-tuning of liposomal properties for optimized drug loading, stability, and mitochondrial colocalization of encapsulated hydrophilic payloads such as doxorubicin or metronidazole [1].

Wittig Olefination for Defined Alkenes

As a phosphonium salt, Isohexyltriphenylphosphonium Bromide serves as a precursor for generating phosphorus ylides, which are key intermediates in the Wittig reaction . This reaction is fundamental for the stereoselective synthesis of carbon-carbon double bonds, particularly for constructing (Z)-alkenols [2]. The specific steric and electronic properties imparted by the isohexyl and triphenyl groups on the phosphonium center can influence the stereochemical outcome (E/Z selectivity) of the olefination, making this specific salt a valuable reagent in the multi-step synthesis of complex natural products and pharmaceuticals where precise alkene geometry is required [2].

Mitochondria-Targeted Conjugate Synthesis

Isohexyltriphenylphosphonium Bromide can be used as a starting material or synthetic intermediate to covalently attach a triphenylphosphonium (TPP+) moiety to a pharmacophore of interest. This strategy is the most effective way to deliver small-molecule drugs specifically to mitochondria [3]. By linking the TPP+ group, researchers can exploit the mitochondrial membrane potential to achieve a 100- to 1000-fold concentration of the attached drug within the organelle, as demonstrated with targeted antioxidants [4]. This application is critical for developing novel anticancer, neuroprotective, or cardioprotective agents that act on mitochondrial targets [3].

Alkyl Chain SAR for Mitochondrial Targeting

Isohexyltriphenylphosphonium Bromide is a valuable tool compound in systematic studies designed to elucidate how the alkyl chain length and branching of a TPP+ vector influence mitochondrial uptake, cytotoxicity, and overall biological activity. By comparing its performance against a panel of linear alkyltriphenylphosphonium bromides (e.g., TPPB-10, TPPB-12, TPPB-14, TPPB-16), researchers can establish quantitative structure-activity relationships (QSAR) that guide the rational design of more effective and selective mitochondria-targeted therapeutics and diagnostics [1].

Application
Selection Property
Validation Focus
Mitochondria-targeted liposome research
Alkyl chain-dependent surface charge and colloidal stability
Zeta potential and size stability endpoints
Wittig olefination for defined alkenes
Ylide stereoelectronic profile from isohexyl and triphenyl groups
E/Z selectivity and reaction yield under varying conditions
TPP+ conjugate synthesis for intracellular delivery studies
Membrane-potential-driven mitochondrial accumulation
Intracellular uptake and organelle colocalization assays
Alkyl chain SAR for mitochondrial targeting
Branched C6 vs. linear chain length-bioactivity relationship
Cytotoxicity screening and uptake efficiency comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isohexyltriphenylphosphonium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.